(3,4-Difluorophenyl)(quinolin-3-yl)methanone

NSCLC cytotoxicity IC50

(3,4-Difluorophenyl)(quinolin-3-yl)methanone (CAS 1183426-12-1, molecular formula C16H9F2NO, MW 269.25), also indexed as 3-(3,4-difluorobenzoyl)quinoline and commonly referred to in the research literature as DFIQ, is a synthetic 3-acylquinoline derivative bearing a 3,4-difluorophenyl ketone substituent at the quinoline C3 position. Its identity as DFIQ has been established through both primary anticancer pharmacology studies and dedicated synthetic procedures documented in patent CN114890944A.

Molecular Formula C16H9F2NO
Molecular Weight 269.24 g/mol
CAS No. 1183426-12-1
Cat. No. B6337533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(quinolin-3-yl)methanone
CAS1183426-12-1
Molecular FormulaC16H9F2NO
Molecular Weight269.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H9F2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H
InChIKeyUFNCLQVQTCTEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (3,4-Difluorophenyl)(quinolin-3-yl)methanone (CAS 1183426-12-1): Procurement-Specification Core Profile


(3,4-Difluorophenyl)(quinolin-3-yl)methanone (CAS 1183426-12-1, molecular formula C16H9F2NO, MW 269.25), also indexed as 3-(3,4-difluorobenzoyl)quinoline and commonly referred to in the research literature as DFIQ, is a synthetic 3-acylquinoline derivative bearing a 3,4-difluorophenyl ketone substituent at the quinoline C3 position . Its identity as DFIQ has been established through both primary anticancer pharmacology studies [1] and dedicated synthetic procedures documented in patent CN114890944A [2]. The compound is commercially available from major research-chemical suppliers such as Fluorochem (purity ≥97%) and Synblock (purity NLT 98%) .

Why (3,4-Difluorophenyl)(quinolin-3-yl)methanone Cannot Be Trivially Replaced by Other Difluorophenyl-Quinoline Isomers in NSCLC Research


Despite sharing the identical molecular formula (C16H9F2NO) and quinoline-3-ylmethanone scaffold with close isomers—including 3,5-difluorophenyl (CAS 1187171-70-5), 2,4-difluorophenyl (CAS 1187167-12-9), 2,3-difluorophenyl (CAS 1187166-32-0), and 2,6-difluorophenyl (CAS 1187167-19-6) variants—the (3,4-difluorophenyl) regioisomer possesses a unique dual-capability pharmacological profile: it induces both apoptosis and autophagy, and additionally sensitizes NSCLC cells to ferroptosis via disruption of autophagic flux and mitochondrial damage [1][2]. No published quantitative cell-killing, ferroptosis-sensitization, or in vivo xenograft data exist for any of the above regioisomers. Furthermore, even within the quinoline-3-carbonyl family, fluorine substitution pattern is a critical determinant of bioactivity; the 3,4-difluoro arrangement is specifically documented as enabling ROS-mediated mitochondrial dysfunction and ferroptosis sensitization, while the 3,5-difluoro and 2,4-difluoro analogues lack any publicly reported mechanism-of-action data [2]. Substituting this compound with a regioisomer in an ongoing experimental program would therefore replace a mechanistically characterized, multi-pathway-active probe with an uncharacterized entity, incurring significant risk of data non-reproducibility.

Procurement-Relevant Quantitative Evidence: Where (3,4-Difluorophenyl)(quinolin-3-yl)methanone Outperforms or Differentiates from Closest Analogs


Potency Against NSCLC Cells: Direct IC50 Values for DFIQ vs. Absence of Data for Regioisomeric Comparators

DFIQ produced concentration- and time-dependent cell death in H1299 NSCLC cells. In direct MTT assays, the IC50 values were 4.16 μM at 24 h and 2.31 μM at 48 h [1]. No MTT-based IC50 data for any regioisomer (3,5-, 2,4-, 2,3-, or 2,6-difluorophenyl quinolin-3-yl methanone) in NSCLC models could be identified in the public literature, making quantitative potency comparison currently impossible . The difference in available quantitative evidence alone constitutes a practical selection barrier: the (3,4-difluorophenyl) variant is the only regioisomer with established anti-NSCLC potency benchmarks.

NSCLC cytotoxicity IC50

Ferroptosis Sensitization: DFIQ Decreases IC50 of Ferroptosis Inducers by ≥0.5-Fold, a Property Not Reported for Any Regioisomer

DFIQ co-treatment sensitized NSCLC cell lines (H1299, A549, H460) to the ferroptosis inducers erastin and RSL3, decreasing their IC50 values by at least 0.5-fold, as assessed by cell viability assays [1]. This ferroptosis sensitization was mechanistically linked to DFIQ-mediated disruption of autophagic flux, accumulation of dysfunctional mitochondria, and ROS overload [1]. No ferroptosis-sensitization data have been reported for the 3,5-, 2,4-, 2,3-, or 2,6-difluorophenyl regioisomers. This creates a uniquely differentiating functional attribute: the (3,4-difluorophenyl) compound is the only member of this isomeric family with demonstrated potential as a ferroptosis-adjuvant agent.

ferroptosis drug sensitization NSCLC

In Vivo Antitumor Activity: DFIQ Suppresses Tumor Growth in Zebrafish Xenograft Model at 5 μM, a Phenotype Absent for Regioisomers

In a zebrafish xenograft model engrafted with H1299 NSCLC cells, DFIQ treatment at 5 μM significantly inhibited tumor growth compared to vehicle control, as visualized by fluorescence-labeled tumor cell tracking [1]. At higher concentrations (>5 μM), zebrafish viability decreased, establishing a practical safety ceiling for in vivo experiments [1]. No in vivo xenograft data—zebrafish or murine—have been published for any of the regioisomeric difluorophenyl quinolin-3-yl methanones. This provides the (3,4-difluorophenyl) compound with a unique in vivo proof-of-concept dataset, directly relevant for programs transitioning from in vitro screening to animal efficacy studies.

in vivo xenograft zebrafish NSCLC

Multi-Pathway Mechanism of Action: Apoptosis + Autophagy + Ferroptosis Triad Demonstrated for DFIQ Only Among Isomers

DFIQ has been experimentally demonstrated to engage three distinct programmed cell death pathways in NSCLC cells: (i) apoptosis induction (confirmed by caspase cleavage and DNA damage markers) [1]; (ii) autophagy modulation (lysosome accumulation, LAMP2 depletion; cell death restored by autophagy inhibitor 3-MA) [1]; and (iii) ferroptosis sensitization (ROS overload, mitochondrial damage, disrupted mitophagic flux) [2]. Among the five difluorophenyl quinolin-3-yl methanone regioisomers, only the 3,4-difluoro variant has published multi-pathway mechanistic characterization. The 3,5-difluoro, 2,4-difluoro, 2,3-difluoro, and 2,6-difluoro isomers are sold as research chemicals with no reported mechanism-of-action studies in any biological system . This triad mechanism is biologically significant because it suggests potential utility against apoptosis-resistant tumors, a major cause of NSCLC chemotherapy failure.

mechanism of action apoptosis autophagy ferroptosis

Commercial Availability and Purity Benchmarking: 3,4-Difluoro Isomer Is the Most Widely Stocked Regioisomer with Certified Analytical Documentation

Among the five regioisomers, (3,4-difluorophenyl)(quinolin-3-yl)methanone is stocked by the largest number of major research-chemical vendors. Fluorochem offers it at 97% purity (SKU F203298) , Synblock provides NLT 98% purity (Catalog #SB69211) with accompanying MSDS, NMR, HPLC, and LC-MS documentation , and CymitQuimica lists the compound under the synonym 3-(3,4-difluorobenzoyl)quinoline . In contrast, the 3,5-difluoro isomer is primarily listed by BenchChem without analytical documentation, the 2,3-isomer is available from Sigma-Aldrich but without biology-linked product notes, and the 2,6-isomer is stocked by Fluorochem but also lacks biological characterization. The 2,4-isomer appears only on ChemicalBook with minimal documentation. For procurement purposes, the 3,4-difluoro isomer offers the clearest combination of vendor diversity, documented purity, and accessible analytical data packages.

commercial availability purity analytical documentation

Synthetic Access and Scale-Up Documentation: Dedicated Patent Provides Scalable Route for 3,4-Isomer

Chinese patent CN114890944A, filed in 2022, discloses a specific preparation method for quinoline compounds encompassing the 3,4-difluorobenzoyl-substituted scaffold, claiming high production safety, low cost, and suitability for large-scale industrial production [1]. This patent provides a documented synthetic pathway distinct from classical Friedel-Crafts acylation approaches, potentially enabling procurement of larger quantities at reduced cost for extended in vivo studies. No analogous scale-up-oriented synthetic patent has been identified for the 3,5-, 2,4-, 2,3-, or 2,6-difluoro regioisomers. For programs anticipating gram-to-kilogram requirements, the existence of a dedicated process patent reduces the technical risk of supply interruption.

synthesis scale-up patent

Evidence-Backed Research Application Scenarios for (3,4-Difluorophenyl)(quinolin-3-yl)methanone (DFIQ) Procurement


NSCLC Apoptosis and Autophagy Probe Development

DFIQ serves as a validated small-molecule probe for simultaneously inducing apoptosis and autophagy in NSCLC cell models (H1299, A549, H460), with established IC50 values of 4.16 μM (24 h) and 2.31 μM (48 h) in H1299 cells [1]. It can be employed as a positive control in apoptosis–autophagy crosstalk studies or as a chemical starting point for medicinal chemistry optimization programs targeting NSCLC. The documented mechanistic triad (caspase cleavage, DNA damage, LAMP2 depletion, 3-MA-reversible cell death) provides multiple endpoints for assay validation [1].

Ferroptosis Sensitization Adjuvant Research

DFIQ is uniquely characterized among difluorophenyl-quinoline isomers as a ferroptosis sensitizer. In co-treatment experiments, DFIQ decreased the IC50 of clinical ferroptosis inducers (erastin, RSL3, and sorafenib) by at least 0.5-fold in NSCLC cell lines [2]. This positions the compound as a tool for investigating ferroptosis potentiation mechanisms, screening for synthetic lethal interactions, and evaluating ferroptosis-based combination therapy concepts in NSCLC [2].

In Vivo Zebrafish Xenograft Efficacy Screening

DFIQ is one of the few quinoline-3-carbonyl derivatives with published in vivo antitumor efficacy data. At 5 μM, it significantly suppressed H1299 tumor growth in a zebrafish xenograft model, with rapid loss of zebrafish viability observed only at concentrations exceeding 5 μM, establishing a practical in vivo dosing window [1]. This dataset makes DFIQ suitable as a reference compound or comparator for benchmarking novel quinoline-based antitumor candidates in zebrafish xenograft platforms.

Fluorinated Quinoline Structure–Activity Relationship (SAR) Reference

As the only regioisomer with comprehensive pharmacological annotation, DFIQ can serve as the core reference point for systematic SAR studies across the difluorophenyl quinolin-3-yl methanone isomer series. The availability of synthetic patent CN114890944A [3] further enables the generation of structurally related analogs through controlled modification of the phenyl fluorine positions, supporting academic and industrial medicinal chemistry campaigns aimed at mapping fluorine-position-dependent biological effects.

Quote Request

Request a Quote for (3,4-Difluorophenyl)(quinolin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.